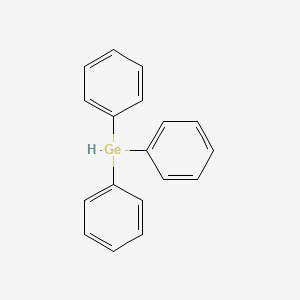
三苯基锗烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{18}\text{H}{16}\text{Ge} ) It is a colorless solid that is soluble in organic solvents
科学研究应用
Triphenylgermane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrogermylation reactions.
Medicine: Research is ongoing into its use as an anticancer agent.
Industry: It is used in the production of germanium-containing polymers and materials.
作用机制
Target of Action
Triphenyl-germane primarily targets NHC-supported copper alkoxides . These alkoxides play a crucial role in various chemical reactions, particularly in the formation of novel complexes through deprotonation .
Mode of Action
Triphenyl-germane interacts with its targets through a process called deprotonation . This interaction with NHC-supported copper alkoxides results in the formation of four novel (NHC)CuGePh3 complexes . One of these, (IPr)CuGePh3, has been selected for further investigation . Analysis indicates it to be a germyl nucleophile , and its σ-bond metathesis reaction with a range of p-block halides confirmed it to be a convenient source of [Ph3Ge]− .
Biochemical Pathways
The biochemical pathways affected by Triphenyl-germane involve the σ-bond metathesis reaction with a range of p-block halides . This reaction leads to the formation of germyl substituted carboxylate derivatives . Moreover, the Cu–Ge bond of (IPr)CuGePh3 undergoes π-bond insertions with tBuNCS, CS2, and PhNCO .
Result of Action
The action of Triphenyl-germane results in the formation of germyl substituted carboxylate derivatives . It also leads to the insertion of phenyl acetylene, providing both the Markovnikov and anti-Markovnikov products . The (NHC)CuGePh3 compounds were validated as catalytic intermediates . Moreover, a catalytic hydrogermylation of Michael acceptors was developed with Ph3GeH adding to 7 activated alkenes in good conversions and yields .
Action Environment
The action of Triphenyl-germane is influenced by the presence of NHC-supported copper alkoxides These alkoxides serve as the primary targets for the compound and facilitate its interaction and subsequent reactions The environment’s specific characteristics, such as the presence of other compounds and conditions, may also influence the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
Triphenyl-germane plays a significant role in biochemical reactions, particularly in the context of nucleophilic interactions. It has been observed to interact with enzymes, proteins, and other biomolecules, often acting as a germyl nucleophile. For instance, triphenyl-germane can undergo σ-bond metathesis reactions with a range of p-block halides, making it a convenient source of the [Ph₃Ge]⁻ ion . These interactions are crucial for its role in catalytic processes, such as the hydrogermylation of Michael acceptors, where triphenyl-germane adds to activated alkenes .
Molecular Mechanism
At the molecular level, triphenyl-germane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s nucleophilic nature allows it to participate in various biochemical reactions, including the formation of germyl substituted carboxylate derivatives through π-bond insertions . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triphenyl-germane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triphenyl-germane can maintain its activity over extended periods, although its stability may vary depending on the specific conditions of the experiment . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
Triphenylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by hydrolysis. The reaction can be represented as follows:
[ \text{GeCl}_4 + 3 \text{PhMgBr} \rightarrow \text{Ph}_3\text{GeBr} + 3 \text{MgCl}_2 ] [ \text{Ph}_3\text{GeBr} + \text{H}_2\text{O} \rightarrow \text{Ph}_3\text{GeH} + \text{HBr} ]
Another method involves the reduction of triphenylgermanium chloride with lithium aluminum hydride:
[ \text{Ph}_3\text{GeCl} + \text{LiAlH}_4 \rightarrow \text{Ph}_3\text{GeH} + \text{LiCl} + \text{AlH}_3 ]
Industrial Production Methods
Industrial production of triphenyl-germane typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
Triphenylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylgermanium oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reactions with halides typically require the presence of a catalyst, such as copper or palladium complexes.
Major Products Formed
Oxidation: Triphenylgermanium oxide.
Reduction: Various reduced germanium species.
Substitution: Substituted triphenylgermanium compounds, such as triphenylgermanium chloride.
相似化合物的比较
Similar Compounds
Triphenylsilane: Similar in structure but contains silicon instead of germanium.
Triphenylstannane: Contains tin instead of germanium.
Triphenyllead: Contains lead instead of germanium.
Uniqueness
Triphenylgermane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon, tin, and lead analogs. For example, germanium compounds often exhibit different reactivity and stability profiles, making them useful in specific applications where other elements may not be suitable.
属性
CAS 编号 |
2816-43-5 |
|---|---|
分子式 |
C18H15Ge |
分子量 |
303.9 g/mol |
IUPAC 名称 |
triphenylgermane |
InChI |
InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
SLAJUCLVZORTHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triphenylgermane react differently compared to its silicon and tin analogs in cross-coupling reactions?
A: Triphenylgermane, while capable of participating in palladium-catalyzed cross-coupling reactions with aryl halides in the presence of fluoride, exhibits lower reactivity compared to its silicon and tin counterparts. [] Notably, only one chloride ligand on the germanium center is sufficient for activation by fluoride, enabling the transfer of one to three phenyl groups. In contrast, chlorophenylsilanes demonstrate higher reactivity than chlorophenylgermanes, while tetraphenyltin can transfer up to four phenyl groups without requiring any haloligand on the tin center. []
Q2: What is the role of fluoride in reactions involving triphenylgermane?
A: Fluoride plays a crucial role in activating triphenylgermane for cross-coupling reactions. [] Mechanistic studies using ¹⁹F NMR spectroscopy suggest that fluoride promotes the formation of fluorophenylgermanes and hypervalent germanate species, which are likely intermediates in these reactions. []
Q3: Can triphenylgermane be used as a germylating reagent in metal-free conditions?
A: Yes, recent research demonstrates the possibility of using triphenylgermane for the germylation of aryl fluorides under visible light and in the absence of transition metal catalysts. [] This approach provides a milder and potentially more sustainable route to access aryl germanes, expanding the synthetic toolbox for these valuable compounds.
Q4: How does the presence of N-heterocyclic carbenes (NHCs) influence the reactivity of triphenylgermane?
A: NHC-supported copper(I) triphenylgermyl complexes exhibit diverse reactivity. [] These complexes act as germyl nucleophiles and readily participate in σ-bond metathesis reactions with p-block halides, serving as convenient sources of the [Ph₃Ge]⁻ anion. [] They can also undergo insertion reactions with unsaturated compounds like tBuNCS, CS₂, and PhNCO, highlighting their versatility in building complex molecules. []
Q5: Can NHC-copper(I) triphenylgermyl complexes catalyze reactions involving germanium?
A: Yes, these complexes have shown promise in catalyzing reactions like tin/germanium cross-coupling and the hydrogermylation of Michael acceptors. [] The catalytic activity underscores the potential of these well-defined complexes for developing novel synthetic methodologies based on germanium chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



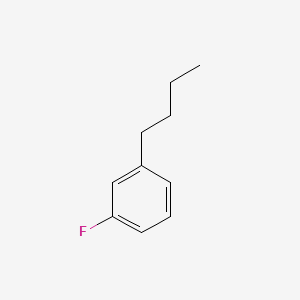
![Tricyclo[1.1.1.01,3]pentane](/img/structure/B1594248.png)
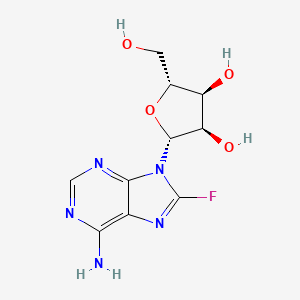
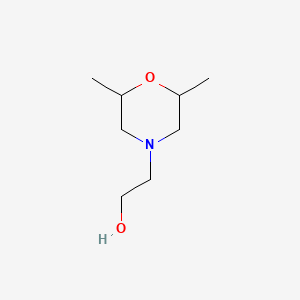

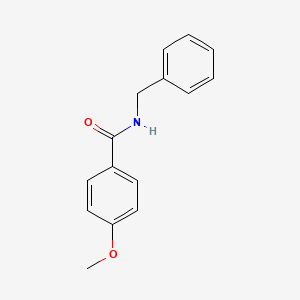

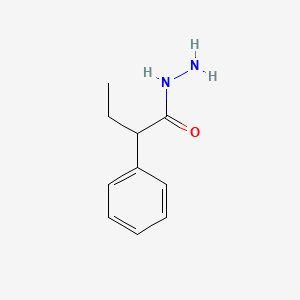
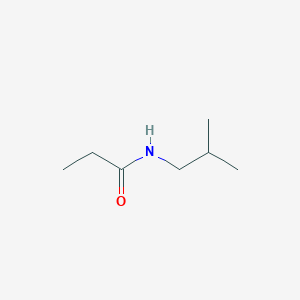
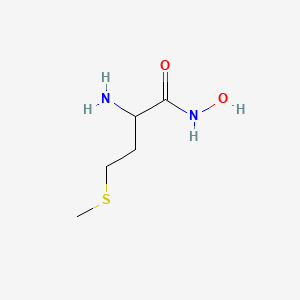
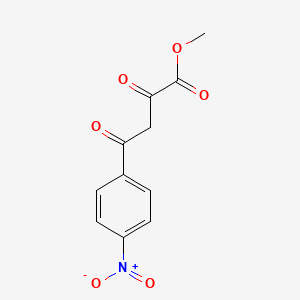
![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)

